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molecular formula C8H14O2 B081228 2,4-Octanedione CAS No. 14090-87-0

2,4-Octanedione

Cat. No. B081228
M. Wt: 142.2 g/mol
InChI Key: GJYXGIIWJFZCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05204465

Procedure details

Metallic sodium (0.3 g, 13 mmol) was added to a liquid ammonia solution (400 ml). After the mixture was dyed blue, iron nitrate hydrate (0.13 g, 0.3 mmol) was added and then again metallic sodium (12.6 g, 0.55 mol) was added. After completion of the NaNH2 formation, a solution of acetylacetone (30 g, 299 mmol) in ethyl ether (20 ml) was added within 10 minutes at -78° C. After 20 minutes, propyl bromide (28.2 g, 299.6 mmol) was added by instillation within 25 minutes. After further stirring for 50 minutes, ethyl ether (100 ml) was added and the ammonia was evaporated. After about 12 hours, the mixture was extracted with ethyl ether 3 times (50 ml each) and the combined organic phases were washed twice with an NaCl solution (50 ml each) and dried on Na2SO4. After removal of the solvent, 33 g of 2,4-octanedion was obtained. After vacuum distillation (13.5 mbars, 78° C.), 22.59 g of 2,4-octanedion, corresponding to a yield of 52.9 percent, was obtained as a colorless oil.
Quantity
12.6 g
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
28.2 g
Type
reactant
Reaction Step Three
Name
iron nitrate hydrate
Quantity
0.13 g
Type
catalyst
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
0.3 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
52.9%

Identifiers

REACTION_CXSMILES
N.[Na].[C:3]([CH2:6][C:7](=[O:9])[CH3:8])(=[O:5])[CH3:4].[CH2:10](Br)[CH2:11][CH3:12]>C(OCC)C.O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O.[Na]>[CH3:8][C:7](=[O:9])[CH2:6][C:3](=[O:5])[CH2:4][CH2:10][CH2:11][CH3:12] |f:5.6.7.8,^1:1,28|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
[Na]
Step Two
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
28.2 g
Type
reactant
Smiles
C(CC)Br
Step Four
Name
iron nitrate hydrate
Quantity
0.13 g
Type
catalyst
Smiles
O.[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
N
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Na]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After further stirring for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ammonia was evaporated
WAIT
Type
WAIT
Details
After about 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether 3 times (50 ml each)
WASH
Type
WASH
Details
the combined organic phases were washed twice with an NaCl solution (50 ml each)
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(CC(CCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 52.9%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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